Azane;oxalic acid;hydrate
Description
Azane;oxalic acid;hydrate, identified as ammonium oxalate hydrate (chemical formula: (NH₄)₂C₂O₄·nH₂O), is a crystalline salt formed by the reaction of oxalic acid (H₂C₂O₄) with ammonia (NH₃) or ammonium hydroxide (NH₄OH). It is widely used in analytical chemistry for metal precipitation, textile processing, and as a reducing agent in photography . The compound’s structure consists of ammonium cations (NH₄⁺) and oxalate anions (C₂O₄²⁻), with hydration states varying depending on synthesis conditions. Its solubility in water (22.4 g/100 mL at 20°C) and thermal decomposition into NH₃, CO₂, and H₂O at ~160°C make it distinct among oxalate salts .
Properties
CAS No. |
37541-72-3 |
|---|---|
Molecular Formula |
C4H12N2O9 |
Molecular Weight |
232.15 g/mol |
IUPAC Name |
azane;oxalic acid;hydrate |
InChI |
InChI=1S/2C2H2O4.2H3N.H2O/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);2*1H3;1H2 |
InChI Key |
LRFVZPMSSZVHGG-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.N.N.O |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.N.N.O |
Pictograms |
Irritant |
Origin of Product |
United States |
Chemical Reactions Analysis
Thermal Decomposition
Dihydrazinium oxalate undergoes thermal transformation to monohydrazinium oxalate at elevated temperatures:
Reaction Equation :
Observations :
-
The decomposition is irreversible under standard conditions .
-
Monohydrazinium oxalate is stabilized by intramolecular hydrogen bonding in its crystal lattice .
Coordination Reactions
Dihydrazinium oxalate participates in coordination chemistry, particularly with transition metals like iron:
Reaction with Iron :
Key Features :
-
Forms stable iron oxalate complexes (e.g., ammonium iron(III) oxalate trihydrate).
-
The oxalate ion (C₂O₄²⁻) acts as a bidentate ligand, coordinating to the metal center via two oxygen atoms .
Structural Insights :
-
X-ray diffraction confirms a three-dimensional hydrogen-bonded network between N₂H₅⁺ cations and C₂O₄²⁻ anions .
-
Each oxalate ion is surrounded by six hydrazinium ions via N–H···O bonds, enhancing thermal stability .
Acid-Base Behavior
The oxalate anion exhibits resonance stabilization, influencing its reactivity:
Resonance Structure :
Impact on Reactivity :
-
The delocalized electron density weakens O–H bonds, facilitating proton transfer to hydrazine .
-
In contrast, malonic acid forms only monohydrazinium salts due to stronger intramolecular hydrogen bonding in its conjugate base .
Hydrogen-Bonding Interactions
The crystal lattice of dihydrazinium oxalate is stabilized by extensive hydrogen bonding:
Key Interactions :
Structural Data :
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | C2/c | |
| Hydrogen Bonds per Unit | 6 (oxalate), 3 (N₂H₅⁺) |
Comparative Reactivity with Other Dicarboxylic Acids
| Acid | Hydrazinium Salt Formation | Key Reason |
|---|---|---|
| Oxalic Acid | Forms mono- and di-salts | Strong –I effect of COO⁻ groups |
| Malonic Acid | Only mono-salts | Intramolecular H-bonding |
| Succinic Acid | Forms di-salts | Larger ring size reduces H-bond stability |
Analytical Characterization
Comparison with Similar Compounds
Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)
Tetrabutylphosphonium Oxalate (TBPOx) Hydrate
Zinc Oxalate Dihydrate (ZnC₂O₄·2H₂O)
- Chemical Structure : A metal oxalate with Zn²⁺ ions coordinated to oxalate anions and water molecules .
- Applications: Precursor for ZnO nanoparticles and catalyst synthesis.
- Key Differences: Solubility: Insoluble in water (0.003 g/100 mL), unlike ammonium oxalate . Decomposition: Forms ZnO upon heating, whereas ammonium oxalate releases NH₃ and CO₂ .
Dihydrazinium Oxalate (N₂H₅)₂C₂O₄
Pharmaceutical Co-Crystals and Salt Hydrates
- Theophylline-Oxalic Acid Co-Crystal: Enhances dissolution rates of theophylline (a caffeine analogue) via mechanochemical synthesis .
- ALO−OXA Hydrate (Allopurinol-Oxalic Acid): A triclinic salt hydrate improving dissolution and diffusion of allopurinol, an anti-gout drug .
- Pyrazinamide-Oxalic Acid Cocrystal : Rapidly formed via liquid-assisted grinding, leveraging water release from oxalic acid dihydrate .
- Synthesis: Mechanochemical methods dominate co-crystal formation, whereas ammonium oxalate is synthesized via acid-base reactions .
Research and Industrial Implications
- Detoxification : Oxalic acid converts chrysotile asbestos into Mg-oxalate, highlighting its reactivity with metals . Ammonium oxalate’s role in metal chelation aligns with this but focuses on precipitation rather than detoxification.
- Agriculture : Oxalic acid is effective against Varroa mites in bees, while ammonium oxalate lacks such bioapplications .
- Material Science: Hydrated oxalates like TBPOx and zinc oxalate are pivotal in developing cooling media and nanomaterials, respectively .
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